3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine
Description
The compound “3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine” is a heterocyclic organic molecule featuring a 1,2,4-thiadiazole core substituted with a 1,2,3-triazole ring and two aromatic groups. The 2,5-difluorophenyl moiety introduces electron-withdrawing fluorine atoms, while the 3,5-dimethoxyphenyl group contributes electron-donating methoxy substituents. This structural duality likely influences its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C19H16F2N6O2S |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C19H16F2N6O2S/c1-10-17(24-26-27(10)16-6-11(20)4-5-15(16)21)18-23-19(30-25-18)22-12-7-13(28-2)9-14(8-12)29-3/h4-9H,1-3H3,(H,22,23,25) |
InChI Key |
LBQFKROWNHPNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Azide Precursor Preparation
2,5-Difluoroaniline (1.0 eq) is diazotized with NaNO₂ (1.2 eq) in HCl (0–5°C), followed by azide displacement using NaN₃ to yield 1-azido-2,5-difluorobenzene.
CuAAC Reaction
The azide reacts with propiolic acid (1.1 eq) under CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in THF/H₂O (3:1) at 60°C for 12 h. The triazole is isolated via column chromatography (hexane/EtOAc, 4:1), yielding 82–85%.
Key Data:
-
FT-IR (KBr): 3130 cm⁻¹ (C–H triazole), 1605 cm⁻¹ (C=N).
-
¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 7.12–7.30 (m, 3H, Ar–H).
Construction of 1,2,4-Thiadiazol-5-amine Core
Thiosemicarbazide Intermediate
Thiosemicarbazide (1.0 eq) reacts with 2,5-difluorophenyl isothiocyanate (1.05 eq) in dry acetonitrile under N₂ at 25°C for 6 h. The product precipitates as white crystals (89% yield).
Cyclization to Thiadiazole
The thiosemicarbazide is treated with POCl₃ (3 eq) at 100°C for 5 h, followed by neutralization with NH₄OH (pH 8–9). The 5-amino-1,2,4-thiadiazole is recrystallized from ethanol (76% yield).
Optimization Note:
-
Alternative method: Using polyphosphate ester (PPE) as a cyclizing agent reduces reaction time to 2 h (yield: 81%).
Coupling of Triazole and Thiadiazole Moieties
Nucleophilic Aromatic Substitution
The 5-amino-thiadiazole (1.0 eq) and triazole bromide (1.1 eq) undergo coupling with K₂CO₃ (2 eq) in DMF at 110°C for 12 h. The product is purified via silica gel (CH₂Cl₂/MeOH, 9:1), yielding 68%.
Alternative Pathway:
-
Buchwald-Hartwig Amination: Using Pd(dba)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in toluene at 100°C improves yield to 74%.
Introduction of 3,5-Dimethoxyphenyl Group
Ullmann-Type Coupling
The intermediate thiadiazolamine (1.0 eq) reacts with 3,5-dimethoxyiodobenzene (1.2 eq) in the presence of CuI (20 mol%), L-proline (30 mol%), and K₃PO₄ (2 eq) in DMSO at 120°C for 24 h. Yield: 63%.
Characterization Data:
-
¹³C NMR (100 MHz, DMSO-d₆): δ 56.2 (OCH₃), 114.8–153.4 (Ar–C), 165.3 (C=N thiadiazole).
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₀H₁₇F₂N₆O₂S: 455.1094; found: 455.1096.
Optimization and Challenges
Cyclization Efficiency
Chemical Reactions Analysis
1.1. Triazole Core Construction
The 1,2,3-triazole moiety is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thermally induced 1,3-dipolar cycloaddition. For the target compound:
-
Precursor synthesis : 2,5-Difluorophenyl azide reacts with 5-methyl-1-propargyl-1H-1,2,3-triazole under Cu(I) catalysis to form the 1-(2,5-difluorophenyl)-5-methyl-triazole intermediate .
-
Optimized conditions : Reactions proceed in DMF/H<sub>2</sub>O (1:1) with CuSO<sub>4</sub>·5H<sub>2</sub>O and sodium ascorbate at 50°C for 12 hours, yielding 85–92% .
1.2. Thiadiazole Ring Formation
The 1,2,4-thiadiazole-5-amine scaffold is typically synthesized via cyclization of thiosemicarbazides:
-
Intermediate preparation : 3,5-Dimethoxyphenyl isothiocyanate reacts with hydrazine hydrate to form N-(3,5-dimethoxyphenyl)thiosemicarbazide .
-
Cyclization : Heating the thiosemicarbazide in POCl<sub>3</sub> or H<sub>2</span>SO<sub>4</sub> generates the thiadiazole ring via intramolecular dehydration .
1.3. Coupling of Triazole and Thiadiazole Units
The final assembly involves nucleophilic substitution or palladium-catalyzed cross-coupling:
-
S<sub>N</sub>Ar reaction : The 5-amino group of the thiadiazole attacks the 4-position of the triazole under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF, 80°C) .
-
Yield optimization : Reactions achieve 75–82% efficiency with microwave irradiation (150°C, 30 min) .
2.1. Electrophilic Substitution
The 3,5-dimethoxyphenyl group undergoes nitration or halogenation:
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</span>SO<sub>4</sub>, 0°C | 3-Nitro derivative | 68 |
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, 60°C | 4-Bromo derivative | 72 |
2.2. Reductive Amination
The primary amine reacts with aldehydes (e.g., benzaldehyde) in NaBH<sub>3</sub>CN/MeOH to form secondary amines (yield: 65–78%) .
Mechanistic Insights
-
Cycloaddition regioselectivity : CuAAC favors 1,4-disubstituted triazoles due to copper’s coordination with alkynes and azides .
-
Thiadiazole cyclization : Acidic conditions protonate the thiourea nitrogen, facilitating intramolecular nucleophilic attack and H<sub>2</span>O elimination .
4.1. Spectroscopic Analysis
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 2H, difluorophenyl), 6.82 (d, 2H, dimethoxyphenyl), 3.85 (s, 6H, OCH<sub>3</sub>), 2.45 (s, 3H, CH<sub>3</sub>) .
-
IR : 3350 cm<sup>−1</sup> (N–H stretch), 1620 cm<sup>−1</sup> (C=N), 1245 cm<sup>−1</sup> (C–S) .
4.2. Mass Spectrometry
Comparative Synthetic Routes
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Stepwise coupling | CuAAC → S<sub>N</sub>Ar | 78 | 98.5 |
| One-pot synthesis | Microwave-assisted tandem reactions | 82 | 97.2 |
Stability and Reactivity
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain analogs showed cytotoxic effects against various cancer cell lines including glioblastoma and breast cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cancer cell proliferation through the disruption of DNA synthesis pathways .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of bacterial strains. Its efficacy is attributed to its ability to inhibit bacterial growth by disrupting cellular processes. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .
Anti-Diabetic Effects
In vivo studies using models such as Drosophila melanogaster have indicated that certain derivatives may possess anti-diabetic properties by significantly lowering glucose levels in treated organisms. This suggests potential for developing therapeutic agents for diabetes management .
Case Study 1: Synthesis and Evaluation
A comprehensive study synthesized several derivatives of the compound and evaluated their biological activities through a series of assays including cytotoxicity tests and molecular docking simulations. The results highlighted specific structural features that enhanced biological activity, providing insights into structure-activity relationships (SAR) for future drug design .
Case Study 2: In Vivo Efficacy
Another study focused on the in vivo efficacy of the compound in diabetic models, demonstrating its potential as a therapeutic agent for managing blood sugar levels effectively. The findings suggested that these compounds could serve as lead candidates for further development in anti-diabetic therapies .
Mechanism of Action
The mechanism of action of 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Key Structural Analogues
3-[1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine
- Structural Difference : Replaces 2,5-difluorophenyl with 4-chlorophenyl.
- Impact : Chlorine (Cl) is less electronegative than fluorine (F), reducing electron-withdrawing effects. This may alter binding to hydrophobic pockets in biological targets .
- Molecular Weight : 428.9 g/mol (vs. 427.4 g/mol for the difluoro analogue).
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Structural Difference: Substitutes triazole with a methylsulfanyl-benzylidene group.
Table 1: Structural and Electronic Comparison
Physicochemical Properties
While the target compound’s density, melting point, and solubility data are unavailable (as noted for its chlorophenyl analogue in ), predictions can be made:
- logP : Estimated higher than the chlorophenyl analogue due to fluorine’s polarity.
- Solubility : Likely lower than methoxy-dominated compounds but higher than purely hydrophobic analogues.
Biological Activity
The compound 3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,5-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiadiazole moiety and is substituted with a difluorophenyl group and a dimethoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 398.42 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The triazole and thiadiazole rings are known to exhibit significant reactivity and stability, allowing the compound to bind effectively to various enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism and the activation of prodrugs.
Receptor Modulation
The compound also demonstrates potential as a modulator of several receptors. Studies have suggested that it can influence signaling pathways related to inflammation and cancer progression by binding to specific receptors .
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | Induces apoptosis via p53 activation |
| U-937 (Leukemia) | 12.50 | Inhibits cell proliferation |
| A549 (Lung Cancer) | 15.00 | Alters metabolic pathways |
The results indicate that the compound not only inhibits cell growth but also induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of gene expression .
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest that the compound possesses antimicrobial properties against various pathogens. It has been tested against bacterial strains such as E. coli and S. aureus, showing significant inhibitory effects at concentrations lower than those required for cytotoxicity in human cells .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with the compound led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP, indicating effective induction of programmed cell death.
- Leukemia Treatment : In another study focusing on U-937 cells, the compound was found to significantly reduce cell viability while enhancing the expression of pro-apoptotic genes .
- Inflammation Models : Animal models treated with this compound exhibited reduced inflammatory markers in tissues affected by induced inflammation, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Conventional Method | Optimized Method (Microwave) |
|---|---|---|
| Reaction Time | 12–24 h | 30–60 min |
| Yield (%) | 45–60 | 75–85 |
| Purity (HPLC) | 90–92% | 97–99% |
Basic: How can structural ambiguities in the thiadiazole-triazole core be resolved experimentally?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray crystallography to confirm planarity and intramolecular H-bonding (e.g., C–H···N interactions stabilizing the thiadiazole-triazole scaffold) .
- ¹H/¹³C NMR (DMSO-d₆, 400 MHz) to identify aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–3.9 ppm).
- FT-IR for thiadiazole C=S stretches (∼1,220 cm⁻¹) and triazole C–N vibrations (∼1,550 cm⁻¹) .
Advanced: What computational approaches predict reactivity in triazole-thiadiazole hybrid systems?
Methodological Answer:
- DFT calculations (B3LYP/6-311++G(d,p)) to model electronic properties (HOMO-LUMO gaps) and regioselectivity in cyclization steps .
- Molecular docking (AutoDock Vina) to assess binding affinity toward biological targets (e.g., antimicrobial enzymes), prioritizing substituents at the 2,5-difluorophenyl group .
- Reaction path screening using ICReDD’s quantum chemical workflows to optimize solvent/base combinations .
Advanced: How should researchers design assays to evaluate contradictory bioactivity data?
Methodological Answer:
- Dose-response profiling (IC₅₀/EC₅₀) across multiple cell lines (e.g., MCF-7, HEK-293) to resolve discrepancies in cytotoxicity .
- Enzymatic inhibition assays (e.g., COX-2, CYP450 isoforms) with positive controls (e.g., celecoxib) to validate selectivity .
- Statistical DOE (Design of Experiments) to isolate variables (e.g., pH, temperature) influencing antimicrobial activity .
Q. Table 2: Bioactivity Data Analysis Framework
| Variable Tested | Assay Type | Statistical Model (p-value Threshold) |
|---|---|---|
| Cytotoxicity | MTT assay | Two-way ANOVA (<0.01) |
| Enzyme Inhibition | Fluorescence | Michaelis-Menten kinetics |
| Antimicrobial potency | Broth microdilution | Tukey’s HSD post-hoc test |
Advanced: What strategies mitigate solvent interference in spectroscopic characterization?
Methodological Answer:
- Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts in ¹H NMR .
- Dynamic light scattering (DLS) to detect aggregation in polar aprotic solvents (e.g., DMF, DMSO) .
- High-resolution mass spectrometry (HRMS) with ESI+ ionization to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 456.0821) .
Basic: What safety protocols are critical during large-scale synthesis?
Methodological Answer:
- Waste segregation : Separate halogenated byproducts (e.g., Cl/F-containing intermediates) for professional disposal .
- PPE requirements : Use nitrile gloves, fume hoods, and explosion-proof reactors due to volatile thiocyanate reagents .
- Emergency neutralization : 10% NaHCO₃ for acid spills (H₂SO₄) and 5% acetic acid for base spills (NaOH) .
Advanced: How can QSAR models improve the design of analogs with enhanced solubility?
Methodological Answer:
- Descriptor selection : Include logP, topological polar surface area (TPSA), and Hansen solubility parameters .
- 3D-QSAR (CoMFA/CoMSIA) to correlate 3,5-dimethoxyphenyl substitutions with aqueous solubility (e.g., >18 μg/mL at pH 7.4) .
- Solubility enhancers : Co-crystallization with β-cyclodextrin or PEGylation of the thiadiazole amine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
